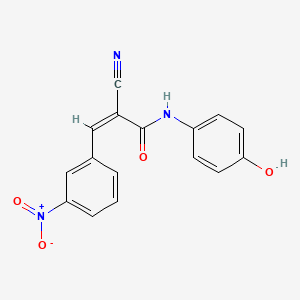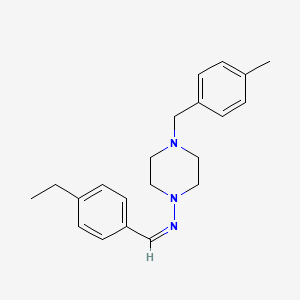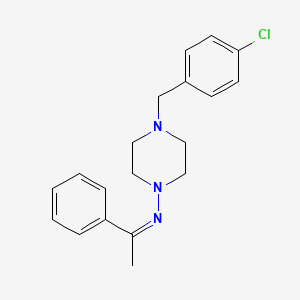![molecular formula C14H12ClNO2S2 B5911902 methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate](/img/structure/B5911902.png)
methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate, also known as CPTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
Methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate acts as a thiol-reactive agent, covalently modifying cysteine residues in proteins. This modification can lead to changes in protein conformation and function, affecting protein-protein interactions and enzymatic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate depend on the specific proteins and cysteine residues targeted. In general, methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate modification can lead to changes in protein conformation and function, affecting protein-protein interactions and enzymatic activity. methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate has also been shown to induce cell death in cancer cells through the modification of specific proteins involved in cell survival pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate in lab experiments is its selectivity for cysteine residues, allowing for the specific modification of target proteins. However, this selectivity can also be a limitation, as it may not be suitable for studying proteins with multiple cysteine residues. Additionally, methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate modification can be irreversible, making it difficult to study the effects of transient modifications.
Direcciones Futuras
Future research directions for methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate include the development of more specific and reversible thiol-reactive agents, as well as the investigation of its potential applications in drug discovery and development. methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate may also have potential as a therapeutic agent for cancer treatment, given its ability to induce cell death in cancer cells. Further studies are needed to fully understand the mechanisms underlying the effects of methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate and its potential applications in various fields.
Métodos De Síntesis
Methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate can be synthesized using a multi-step process, starting with the reaction between 4-chlorobenzenesulfonyl chloride and methylamine to form N-methyl-4-chlorobenzenesulfonamide. This intermediate is then reacted with potassium thioacetate to form the corresponding thioamide, which is subsequently oxidized with hydrogen peroxide to yield methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate.
Aplicaciones Científicas De Investigación
Methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate has been widely used in scientific research as a tool for studying protein-protein interactions. It can be used to selectively modify specific cysteine residues in proteins, allowing for the investigation of the role of these residues in protein function and interaction. methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate has also been used in the development of biosensors and in the study of enzyme kinetics.
Propiedades
IUPAC Name |
methyl (Z)-N-(4-chlorophenyl)sulfonylbenzenecarboximidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2S2/c1-19-14(11-5-3-2-4-6-11)16-20(17,18)13-9-7-12(15)8-10-13/h2-10H,1H3/b16-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDZMTPRYSCKAG-PEZBUJJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=N\S(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5911829.png)


![3-(5-{2-[(6-methyl-3-pyridinyl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5911847.png)

![4-[(5-bromo-2-furyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5911853.png)
![6-chloro-N'-(2-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5911861.png)
![N'-(3-hydroxy-4-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911866.png)

![4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5911896.png)
![N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911901.png)


